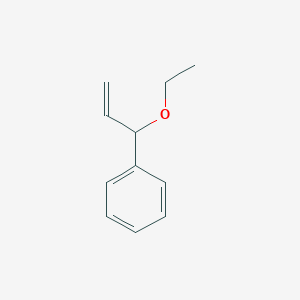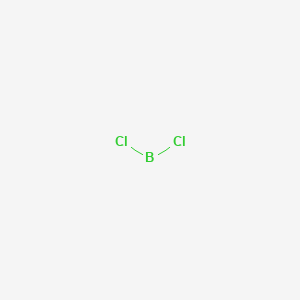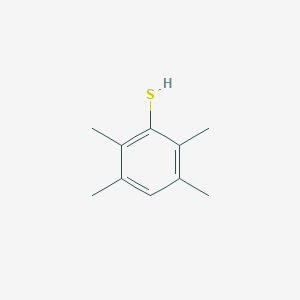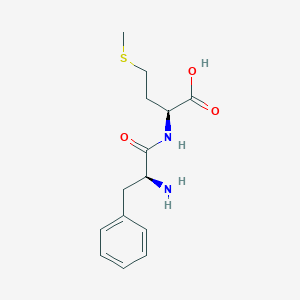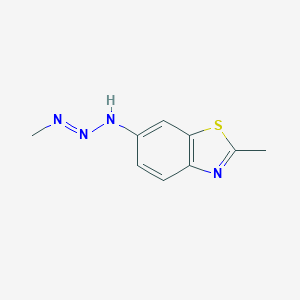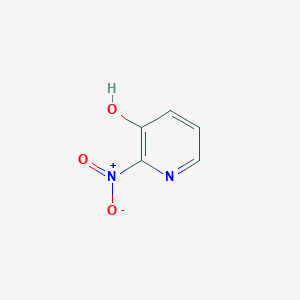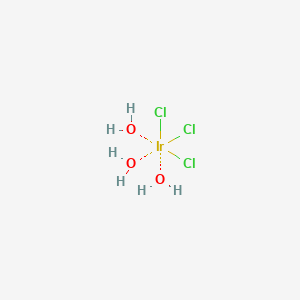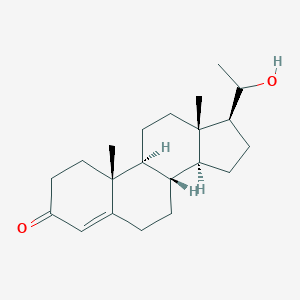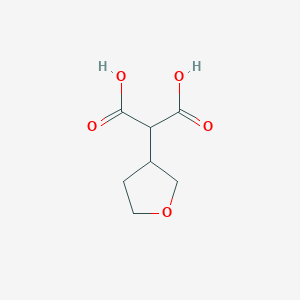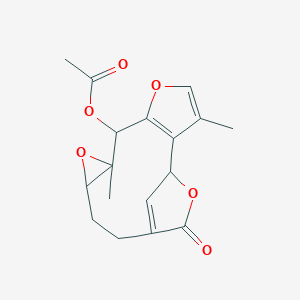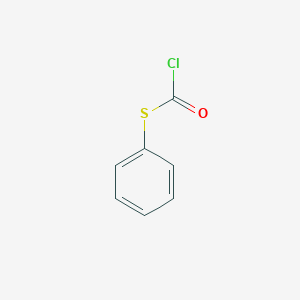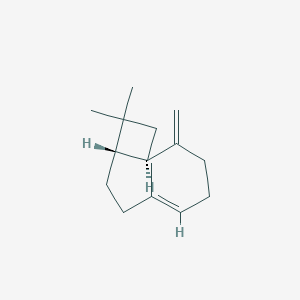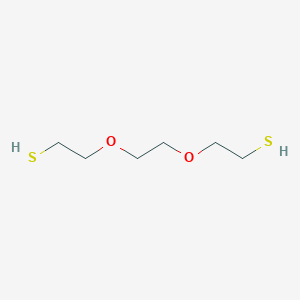![molecular formula C11H18O B088909 Bicyclo[5.3.1]undecan-11-one CAS No. 13348-11-3](/img/structure/B88909.png)
Bicyclo[5.3.1]undecan-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[5.3.1]undecan-11-one, also known as BC11, is a bicyclic ketone that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. BC11 possesses a unique chemical structure that makes it an attractive target for synthetic chemists and biochemists alike.
Aplicaciones Científicas De Investigación
Bicyclo[5.3.1]undecan-11-one has shown promise in a variety of scientific research applications. One of the most significant potential applications of Bicyclo[5.3.1]undecan-11-one is in the field of materials science. Bicyclo[5.3.1]undecan-11-one has been shown to have unique physical and chemical properties that make it an attractive candidate for use in the development of new materials, such as polymers and liquid crystals.
Bicyclo[5.3.1]undecan-11-one has also been studied for its potential applications in organic synthesis. Bicyclo[5.3.1]undecan-11-one can be used as a building block for the synthesis of more complex molecules, such as natural products and pharmaceuticals. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of Bicyclo[5.3.1]undecan-11-one is not yet fully understood. However, studies have shown that Bicyclo[5.3.1]undecan-11-one interacts with a variety of cellular targets, including enzymes and receptors. Bicyclo[5.3.1]undecan-11-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Bicyclo[5.3.1]undecan-11-one has also been shown to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[5.3.1]undecan-11-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that Bicyclo[5.3.1]undecan-11-one can inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have anticonvulsant and anxiolytic effects, making it a potential candidate for use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bicyclo[5.3.1]undecan-11-one for lab experiments is its unique chemical structure, which makes it an attractive target for synthetic chemists and biochemists. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have a variety of potential applications in materials science and organic synthesis.
However, there are also limitations to the use of Bicyclo[5.3.1]undecan-11-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Bicyclo[5.3.1]undecan-11-one can be difficult to purify, as it tends to form a mixture of isomers during synthesis.
Direcciones Futuras
There are several potential future directions for the study of Bicyclo[5.3.1]undecan-11-one. One potential direction is the development of new materials based on Bicyclo[5.3.1]undecan-11-one, such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action of Bicyclo[5.3.1]undecan-11-one and its potential applications in the treatment of neurological disorders.
Another potential future direction is the development of new synthetic methods for Bicyclo[5.3.1]undecan-11-one, which could lead to the synthesis of new analogs with different properties and potential applications. Finally, further studies are needed to fully understand the potential advantages and limitations of Bicyclo[5.3.1]undecan-11-one for lab experiments, as well as its potential applications in other fields, such as agriculture and environmental science.
In conclusion, Bicyclo[5.3.1]undecan-11-one is a unique bicyclic ketone that has shown promise in a variety of scientific research applications. Its potential applications in materials science, organic synthesis, and the treatment of neurological disorders make it an attractive target for further study. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential advantages and limitations.
Métodos De Síntesis
Bicyclo[5.3.1]undecan-11-one can be synthesized through a variety of methods, including the Diels-Alder reaction, Michael addition, and radical cyclization. One of the most common methods for synthesizing Bicyclo[5.3.1]undecan-11-one is through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction produces a mixture of isomers, which can be separated and purified through column chromatography.
Propiedades
Número CAS |
13348-11-3 |
|---|---|
Nombre del producto |
Bicyclo[5.3.1]undecan-11-one |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
bicyclo[5.3.1]undecan-11-one |
InChI |
InChI=1S/C11H18O/c12-11-9-5-2-1-3-6-10(11)8-4-7-9/h9-10H,1-8H2 |
Clave InChI |
PKMRHGRTEMJLJV-UHFFFAOYSA-N |
SMILES |
C1CCC2CCCC(C2=O)CC1 |
SMILES canónico |
C1CCC2CCCC(C2=O)CC1 |
Sinónimos |
Bicyclo[5.3.1]undecan-11-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




